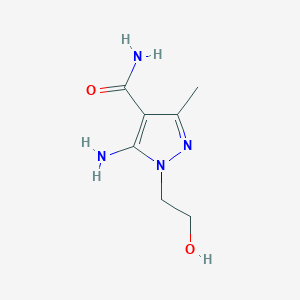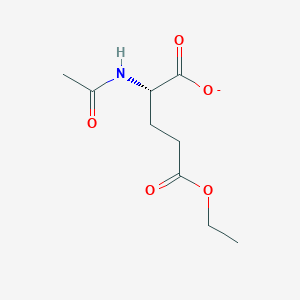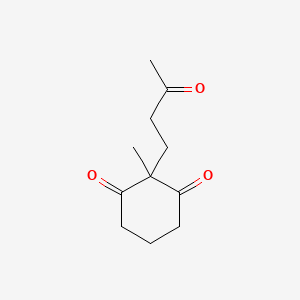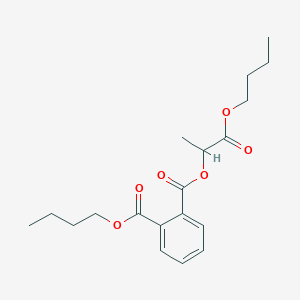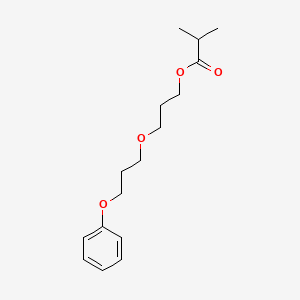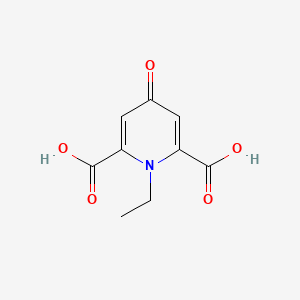
1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene is an organic compound with the molecular formula C10H14O4S2 It is a derivative of benzene, characterized by the presence of methyl and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene typically involves the sulfonation of toluene derivatives. One common method includes the reaction of 1-methyl-4-(methylsulfonyl)benzene with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzene derivatives, halobenzene derivatives
Aplicaciones Científicas De Investigación
1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2-methylsulfonylethylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
- 1-Methyl-4-(methylsulfonyl)benzene
- 1-Methyl-4-(ethylsulfonyl)benzene
- 1-Methyl-4-(propylsulfonyl)benzene
Comparison: Compared to its analogs, this compound exhibits distinct chemical behavior and biological activity, making it a valuable molecule for research and industrial purposes .
Propiedades
Número CAS |
5324-58-3 |
|---|---|
Fórmula molecular |
C10H14O4S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-methyl-4-(2-methylsulfonylethylsulfonyl)benzene |
InChI |
InChI=1S/C10H14O4S2/c1-9-3-5-10(6-4-9)16(13,14)8-7-15(2,11)12/h3-6H,7-8H2,1-2H3 |
Clave InChI |
DVZWJUUZLSCUQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


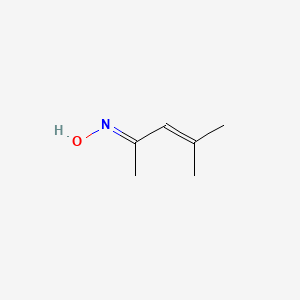
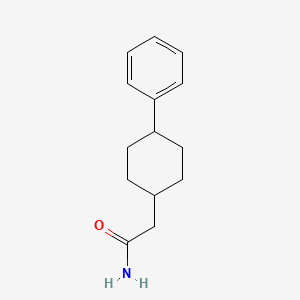
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)
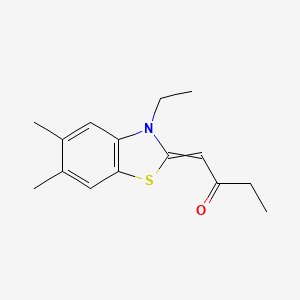
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
